molecular formula C10H11IN4 B12630206 N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B12630206
M. Wt: 314.13 g/mol
InChI Key: XSEZVTOPNRSVFE-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the iodine atom and the triazole ring in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

The synthesis of N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the formation of the triazole ring followed by the introduction of the iodine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield triazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring and the iodine atom play crucial roles in its binding to these targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H11IN4

Molecular Weight

314.13 g/mol

IUPAC Name

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C10H11IN4/c11-8-3-4-15-9(5-8)13-14-10(15)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14)

InChI Key

XSEZVTOPNRSVFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NN=C3N2C=CC(=C3)I

Origin of Product

United States

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